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An In-depth Technical Guide on Host Cell Receptors and Entry Mechanisms for HCoV-OC43

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of

Human Coronavirus OC43 (HCoV-OC43) host cell interaction and entry processes. It is

designed to serve as a detailed resource for researchers, scientists, and professionals involved

in antiviral drug development.

Host Cell Receptors
HCoV-OC43 utilizes a multi-step attachment process involving specific cell surface molecules.

The primary attachment and entry receptor is N-acetyl-9-O-acetylneuraminic acid (sialic acid)

[1][2][3][4]. Additionally, Human Leukocyte Antigen (HLA) class I molecules have been

implicated as potential receptors[5].

Sialic Acid as the Primary Receptor
The principal receptor determinant for HCoV-OC43 is 9-O-acetylated sialic acid (9-O-Ac-Sia),

which are terminal sugar residues on glycoproteins and glycolipids. The viral Spike (S) protein,

a key determinant of host tropism, mediates this binding. Specifically, the N-terminal domain A

(S1A) of the S1 subunit of the spike protein is responsible for recognizing and binding to 9-O-

Ac-Sia. This interaction is crucial for initiating infection. While the S protein is the primary

mediator of this binding, the hemagglutinin-esterase (HE) protein can also bind to 9-O-
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acetylated sialic acids, but its main role is as a receptor-destroying enzyme, facilitating the

release of viral progeny.

HCoV-OC43 exhibits a preference for α2,6-linked sialic acids over the α2,3 linkage, a subtle but

significant difference in affinity when compared to the closely related bovine coronavirus

(BCoV).

HLA Class I as a Putative Co-receptor
Early studies identified HLA class I antigens as a potential receptor for HCoV-OC43.

Monoclonal antibodies targeting HLA-A, -B, and -C specificities were shown to block HCoV-

OC43 infectivity in human rhabdomyosarcoma (RD) cells. Further experiments demonstrated

that the virus could recognize HLA class I on the cell surface. However, the definitive role of

HLA class I as a primary entry receptor remains a subject of further investigation, with some

studies suggesting it may act as an attachment factor or co-receptor rather than the sole entry

mediator, particularly for certain viral strains or cell types. Some research indicates that for

clinical strains of HCoV-OC43, sialic acids are the primary entry receptors, whereas BCoV and

canine respiratory coronavirus (CRCoV) may utilize HLA class I for entry.

Viral Entry Mechanisms
The entry of HCoV-OC43 into host cells is a complex process that follows receptor binding and

involves internalization through a specific endocytic pathway, followed by proteolytic activation

of the spike protein to mediate membrane fusion.

Endocytic Pathway
HCoV-OC43 enters susceptible cells, such as HCT-8, via endocytosis. The primary route of

internalization is a clathrin-independent, caveolin-mediated endocytic pathway. This process is

dependent on dynamin, a GTPase essential for the scission of endocytic vesicles. Following

binding to cell surface receptors, viral particles migrate to caveolin-1-rich invaginations and are

trafficked to endosomes. Successful entry also requires the unwinding of the actin cortex,

although actin filaments themselves are not necessary for the internalization process.

Spike Protein Activation and Membrane Fusion
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For the viral envelope to fuse with the host cell membrane and release the viral genome into

the cytoplasm, the spike protein must be proteolytically cleaved and activated. This process is

mediated by host cell proteases. HCoV-OC43 can utilize two distinct pathways for spike protein

activation depending on the viral strain and the availability of proteases on the host cell.

Cell-Surface Fusion: Clinical isolates of HCoV-OC43 preferentially use the transmembrane

protease serine 2 (TMPRSS2) located on the cell surface for spike protein cleavage. This

allows for direct fusion of the viral envelope with the plasma membrane.

Endosomal Fusion: Cell-culture-adapted strains of HCoV-OC43 may utilize endosomal

cysteine proteases, such as cathepsins, for spike protein activation. This occurs after the

virus has been internalized into endosomes and requires the acidic environment of these

compartments for optimal protease activity.

Quantitative Data
The binding affinity of the HCoV-OC43 S1A domain to 9-O-acetylated sialic acids has been

quantified and compared to related coronaviruses.

Virus
S1A Domain
Binding Affinity
(Relative to BCoV)

Preferred Sialic
Acid Linkage

Reference

HCoV-OC43 ~32-fold lower α2,6

BCoV 1 α2,3

PHEV ~1,450-fold lower Not specified

Experimental Protocols
This section details the methodologies for key experiments used to study HCoV-OC43 host cell

interaction and entry.

Virus Propagation and Titration
Virus Propagation in Cell Culture:
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Seed susceptible cells, such as human rectal tumor (HRT-18) or human lung fibroblast

(MRC-5) cells, in T75 flasks and grow to 80-90% confluency.

Wash the cell monolayer with phosphate-buffered saline (PBS).

Inoculate the cells with HCoV-OC43 at a multiplicity of infection (MOI) of 0.01-0.1 in serum-

free medium.

Adsorb the virus for 1-2 hours at 33°C, with gentle rocking every 15-20 minutes.

Remove the inoculum and add fresh culture medium supplemented with 2% fetal bovine

serum (FBS).

Incubate the infected cells at 33°C and 5% CO2.

Monitor the cells daily for the development of cytopathic effect (CPE), which may include cell

rounding and detachment.

Harvest the virus-containing supernatant when significant CPE is observed (typically 5-7

days post-infection).

Clarify the supernatant by centrifugation at low speed to remove cell debris.

Aliquot the viral stock and store at -80°C.

Virus Titration by TCID50 Assay:

Seed HCT-8 or VeroE6/TMPRSS2 cells in a 96-well plate and grow to confluency.

Prepare ten-fold serial dilutions of the viral stock in culture medium.

Inoculate the cell monolayers with 100 µL of each viral dilution, with 8 replicates per dilution.

Incubate the plate at 33°C for 5-8 days.

Observe the wells for the presence of CPE using a light microscope.
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The 50% tissue culture infectious dose (TCID50) is calculated using the Reed-Muench

method.

Receptor Binding Assays
Hemagglutination (HA) Assay:

Prepare two-fold serial dilutions of the virus sample in PBS in a V-bottom 96-well plate.

Add a suspension of 0.5% chicken or mouse red blood cells (RBCs) to each well.

Incubate the plate at 4°C for 1-2 hours.

The HA titer is determined as the reciprocal of the highest virus dilution that causes complete

agglutination of RBCs.

Solid-Phase Lectin-Binding Assay (sp-LBA):

Coat a high-binding 96-well plate with a sialic acid-containing glycoprotein (e.g., bovine

submaxillary mucin) overnight at 4°C.

Wash the plate with PBS containing 0.05% Tween 20 (PBST).

Block the wells with a blocking buffer (e.g., 5% non-fat milk in PBST) for 1 hour at room

temperature.

Add serial dilutions of the purified S1A-Fc fusion protein and incubate for 2 hours at room

temperature.

Wash the plate with PBST.

Add a horseradish peroxidase (HRP)-conjugated anti-Fc antibody and incubate for 1 hour at

room temperature.

Wash the plate with PBST.

Add a TMB substrate solution and stop the reaction with sulfuric acid.

Measure the absorbance at 450 nm to quantify binding.
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Virus Entry Assays
Inhibitor-Based Entry Assay:

Seed susceptible cells (e.g., HCT-8) in a 96-well plate and grow to confluency.

Pre-treat the cells with specific inhibitors of endocytic pathways (e.g., nystatin for caveolae-

mediated endocytosis) or protease inhibitors (e.g., camostat for TMPRSS2, E-64d for

cathepsins) for 1-2 hours.

Infect the cells with HCoV-OC43 in the presence of the inhibitors.

After 1-2 hours of adsorption, remove the inoculum and add fresh medium containing the

inhibitors.

Incubate for 24-48 hours.

Quantify viral infection by immunofluorescence staining for a viral protein (e.g.,

nucleocapsid), qRT-PCR for viral RNA, or a TCID50 assay of the supernatant.

Visualizations
Signaling Pathways and Experimental Workflows

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3328590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Plasma Membrane

Cytoplasm

HCoV-OC43

S-protein

has

9-O-acetylated
sialic acid

binds

HLA class I

binds (putative)

Fusion

mediates (plasma membrane)

Receptor Complex

TMPRSS2

cleaves (cell surface)

Caveolae

Internalization via
Caveolin-mediated Endocytosis

Endosome

Trafficking

mediates (endosomal membrane)

Viral RNA Release

Cathepsins

cleaves (endosome)

Click to download full resolution via product page

Caption: HCoV-OC43 entry pathway.
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Caption: TCID50 assay workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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